4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide

Antibacterial Tosylhydrazone Gram-negative

Impure tosylhydrazone batches introduce side reactions that undermine diazo-mediated cyclopropanation and carbene insertion reproducibility. Acetophenone tosylhydrazone (CAS 4545-21-5), supplied at ≥98% purity, eliminates this uncertainty. • High-purity crystalline solid ensures reliable diazo formation and reproducible cyclopropanation. • Uniquely inactive against V. cholerae (0 mm inhibition zone)-validated negative control for tosylhydrazone antimicrobial SAR. • Proven active against P. mirabilis (6 mm inhibition), unlike inactive 3-NO₂ and 4-NO₂ analogs.

Molecular Formula C15H16N2O2S
Molecular Weight 288.4 g/mol
CAS No. 4545-21-5
Cat. No. B211433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide
CAS4545-21-5
Molecular FormulaC15H16N2O2S
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=CC=C2
InChIInChI=1S/C15H16N2O2S/c1-12-8-10-15(11-9-12)20(18,19)17-16-13(2)14-6-4-3-5-7-14/h3-11,17H,1-2H3
InChIKeyMIXFDFCKBMCLGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Acetophenone Tosylhydrazone: Structural and Physicochemical Baseline


4-methyl-N-(1-phenylethylideneamino)benzenesulfonamide, commonly referred to as acetophenone tosylhydrazone (CAS 4545-21-5), is a sulfonohydrazide derivative formed by the condensation of acetophenone with p-toluenesulfonyl hydrazide. It serves as a versatile intermediate in organic synthesis, particularly as a precursor to diazo compounds and carbenes for cyclopropanation and insertion reactions . The compound is a crystalline solid at ambient temperature with a reported melting point of 144–149 °C and a molecular weight of 288.37 g/mol . This baseline characterization is essential for establishing a specification sheet against which potential alternatives can be evaluated for both synthetic utility and material handling.

Synthesis Precursor for diazo/carbene insertion chemistry
Screening Antimicrobial SAR studies with Gram-negative panel
Identity Defined melting profile for procurement QC

Why Generic Tosylhydrazones Cannot Substitute for Antimicrobial Research


Direct substitution of acetophenone tosylhydrazone with other tosylhydrazone derivatives is not supported by biological data, as antimicrobial activity is highly sensitive to the substituent on the acetophenone-derived ring. A direct comparative study demonstrated that the parent compound exhibits a unique activity profile against a panel of 10 bacterial strains, which is qualitatively and quantitatively distinct from analogs with halogen, hydroxyl, or nitro substituents [1]. For instance, the parent compound is uniquely inactive against Vibrio cholerae, while nearly all other derivatives in the series show activity, underscoring that simple in-class substitution would lead to erroneous biological conclusions. The evidence below quantifies these performance differences for scientific selection.

Antimicrobial profile may shift with ring substituent changes; direct analog substitution can yield different strain responses.
Unique inactivity against V. cholerae is not preserved in alkyl-substituted analogs, limiting interchangeability.
Purity grade mismatch across vendors may introduce impurity variability affecting catalytic or biological assays.

Head-to-Head Evidence Against Closest Analogs


Antibacterial Activity Against P. mirabilis

In a head-to-head study, the parent acetophenone tosylhydrazone (Target Compound) demonstrated measurable antibacterial activity against Proteus mirabilis, with a zone of inhibition of 6 mm, while the 3-NO2 and 4-NO2 substituted analogs were completely inactive (0 mm) against this strain [1]. This stark difference highlights that the electronic properties of the parent compound are critical for activity against this Gram-negative pathogen.

P. mirabilis Activity
Head-to-head
6 mm Target
0 mm NO₂ analogs
Supports Gram-negative screening context
Disc diffusion; ciprofloxacin 12 mm
Antibacterial Tosylhydrazone Gram-negative

Selective Inactivity Against V. cholerae

The target compound is the only derivative in a series of ten that shows no antibacterial activity against Vibrio cholerae (0 mm inhibition zone). In contrast, the directly comparable 4-CH3 analog (which bears an additional methyl group on the acetophenone ring) exhibits a distinct zone of inhibition of 7 mm [1]. This selective inactivity is a defining structural signature of the parent compound.

V. cholerae Selectivity
Head-to-head
0 mm Target
7 mm 4-CH₃ analog
Supports structure–activity relationship mapping
Complete inactivity unique to parent compound
Vibrio cholerae Selectivity Structure-Activity Relationship

Purity Specification for Reproducible Protocols

Procurement-grade purity is a critical factor for reproducible research. AKSci specifies a minimum purity of 99% for this compound, which is superior to the 97% assay offered by legacy Sigma-Aldrich material . A higher purity specification reduces the impact of unknown impurities on catalytic cycles and biological screening results.

Purity Specification
Specification review
99% AKSci
97% Legacy grade
Higher purity may reduce impurity interference
Supplier specification; verify by independent assay
Purity Benchmarking Reproducibility Chemical Synthesis

Distinct Melting Point Profile

The target compound has a well-defined melting point of 144–149 °C, a crucial indicator of its crystalline phase and purity . This is a distinct thermal characteristic compared to the unsubstituted sulfonohydrazone scaffold, which would lack the p-tolyl group and exhibit different solid-state behavior. The melting point decomposition at 139°C, as noted by AKSci, further underlines the material's specific thermal stability profile .

Melting Point Profile
Class-level
144–149 °C
Decomp. ~139 °C
Supports identity confirmation at receipt
p-Methyl substitution influences thermal behavior
Solid-State Characterization Melting Point Material Science

Recommended Application Scenarios


Parent Compound in SAR Studies for Selective Antibacterials

The unique inactivity of this compound against Vibrio cholerae, as proven by the 0 mm inhibition zone in a direct comparison with its active 4-CH3 analog (7 mm) [1], makes it an ideal negative control for mapping the structural determinants of anti-Vibrio activity within tosylhydrazone libraries.

High-Purity Substrate for Catalyst Screening

When used as a precursor for diazo-mediated cyclopropanation or insertion reactions, the 99% purity grade available from AKSci [1] provides a more reliable and reproducible outcome compared to the legacy 97% material, minimizing side reactions caused by unknown impurities.

Research on Gram-Negative Inhibition Involving P. mirabilis

For studies targeting Proteus mirabilis, this compound is a validated active agent (6 mm inhibition), whereas its 3-NO2 and 4-NO2 analogs are completely ineffective (0 mm) [1]. This distinction is critical for research focusing on the electronic requirements for penetrating the outer membrane of this specific pathogen.

Application
Selection Property
Validation Focus
Antibacterial SAR mapping
Strain-specific activity profile
V. cholerae inactivity verification
Diazo-mediated synthesis research
High-purity specification
Purity confirmation by melting point and assay
Gram-negative inhibition studies
Electronic substituent effects
Activity against P. mirabilis context
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